Piperidin-2-ylmethanethiol
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Overview
Description
Piperidin-2-ylmethanethiol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a thiol group (-SH) attached to the methylene carbon at the second position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidin-2-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and hydrogen sulfide. The reaction typically proceeds under acidic conditions, leading to the formation of the desired thiol compound. Another method involves the use of piperidine and methanethiol in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions that are efficient and cost-effective. For example, the use of ionic liquids as catalysts has been reported to facilitate the synthesis of piperidine derivatives, including this compound, under mild and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions: Piperidin-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form piperidin-2-ylmethane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Piperidin-2-ylmethane.
Substitution: Various alkyl and acyl derivatives of this compound.
Scientific Research Applications
Piperidin-2-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of piperidin-2-ylmethanethiol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes and receptors. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Piperidin-2-ylmethanethiol can be compared with other piperidine derivatives, such as:
Piperidine: A simple six-membered ring with one nitrogen atom.
Piperidin-4-ylmethanethiol: Similar to this compound but with the thiol group at the fourth position.
Piperidin-2-ylmethanol: Contains a hydroxyl group (-OH) instead of a thiol group.
Uniqueness: this compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
piperidin-2-ylmethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c8-5-6-3-1-2-4-7-6/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYJBHDTYKAPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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